

Application Notes and Protocols for Heterologous Expression of the Berninamycin Gene Cluster

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Compound of Interest					
Compound Name:	Berninamycin D				
Cat. No.:	B1247361	Get Quote			

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Introduction

Berninamycin, a thiopeptide antibiotic, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its complex structure, featuring a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded in a 35-atom macrocycle, arises from extensive post-translational modifications of a ribosomally synthesized precursor peptide.[1] The discovery and characterization of the berninamycin biosynthetic gene cluster (BGC) have opened avenues for its heterologous expression in well-characterized host organisms. This approach facilitates the production of berninamycin and its analogs for further investigation and potential therapeutic development, and provides a platform for biosynthetic pathway elucidation and engineering.

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the berninamycin gene cluster in various Streptomyces hosts.

Data Presentation Quantitative Analysis of Berninamycin Production in Heterologous Hosts



The heterologous expression of the berninamycin gene cluster has been successfully achieved in several Streptomyces species, with varying production levels and resulting products. The following table summarizes the quantitative data available from published studies.

Heterologous Host	Expression Vector	Product(s)	Relative Production Level	Reference
Streptomyces lividans TK24	pSET152+bern	Berninamycin A	2.4 times the quantity produced by S. bernensis	[1]
Streptomyces venezuelae ATCC 10712	pSET152+bern	Berninamycin A variant (with a methyloxazoline)	21% of the quantity produced by S. bernensis	[1]
Streptomyces coelicolor M1154	pCSG8111	Berninamycins A and B	Production confirmed, but quantitative comparison not provided	[2]
Streptomyces albus J1074	pCSG8111	Linearized berninamycins J and K	Production confirmed, but quantitative comparison not provided	[2]

Experimental Protocols Cloning of the Berninamycin Gene Cluster

Objective: To isolate the complete berninamycin gene cluster from the native producer, Streptomyces bernensis, and clone it into a suitable vector for heterologous expression.

Methodology:



· Genomic DNA Isolation:

- Culture Streptomyces bernensis UC 5144 in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days at 30°C.
- Harvest the mycelium by centrifugation.
- Isolate high-molecular-weight genomic DNA using a standard phenol/chloroform extraction method or a commercial kit.

Fosmid Library Construction:

- Shear the high-molecular-weight genomic DNA to an average size of 35-45 kb.
- End-repair the DNA fragments to generate blunt, 5'-phosphorylated ends.
- Ligate the end-repaired DNA fragments into a fosmid vector (e.g., pCC1FOS).
- Package the ligation mixture into lambda phage particles.
- Transfect E. coli host cells (e.g., EPI300-T1R) with the phage particles.
- Plate the transfected cells on selective medium (e.g., LB agar with chloramphenicol) to obtain a fosmid library.

Screening of the Fosmid Library:

- Design primers specific to a key gene in the berninamycin gene cluster (e.g., berA, the precursor peptide gene).
- Screen the fosmid library by PCR using the designed primers to identify fosmids containing the berninamycin gene cluster.

Subcloning into an Expression Vector:

Isolate the identified fosmid containing the complete berninamycin gene cluster.



- Digest the fosmid and an integrative Streptomyces expression vector (e.g., pSET152) with appropriate restriction enzymes.
- Ligate the berninamycin gene cluster fragment into the digested expression vector to generate the final expression construct (e.g., pSET152+bern).[1]

Heterologous Expression in Streptomyces Hosts

Objective: To introduce the berninamycin gene cluster into selected Streptomyces hosts and induce the production of berninamycin and its analogs.

Methodology:

- Preparation of E. coli Donor Strain:
 - Transform the non-methylating E. coli strain ET12567/pUZ8002 with the expression construct (e.g., pSET152+bern).
 - Select for transformants on LB agar containing the appropriate antibiotics (e.g., apramycin, kanamycin, chloramphenicol).
- Intergeneric Conjugation:
 - Grow the E. coli donor strain in LB medium with antibiotics to an OD600 of 0.4-0.6.
 - Wash the E. coli cells twice with fresh LB medium to remove antibiotics.
 - Prepare a spore suspension of the desired Streptomyces recipient strain (S. lividans TK24, S. venezuelae ATCC 10712, S. coelicolor M1154, or S. albus J1074).
 - Mix the E. coli donor cells and Streptomyces spores on a suitable agar medium (e.g., SFM agar) and incubate at 30°C for 16-20 hours.
 - Overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., nalidixic acid and apramycin).
 - Incubate the plates until exconjugant colonies appear.

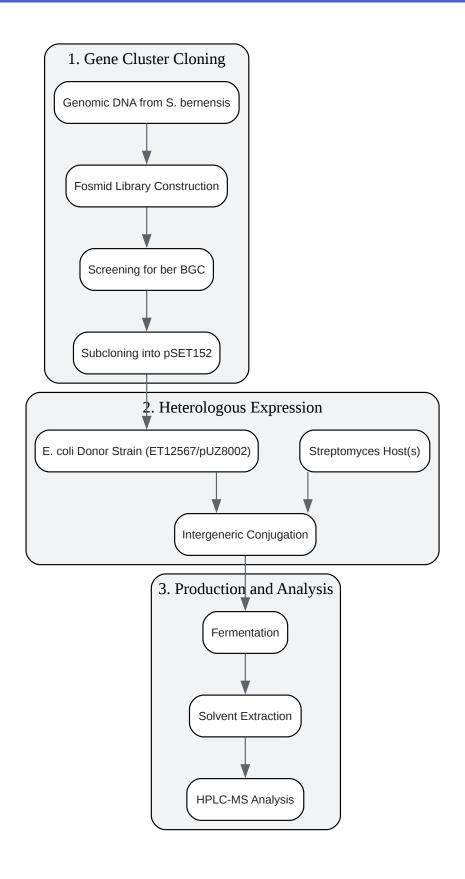


- Fermentation and Product Analysis:
 - Inoculate a suitable seed medium with spores of the Streptomyces exconjugant strain and incubate at 30°C for 2-3 days.
 - Transfer the seed culture to a production medium (e.g., R5A medium) and continue incubation for 5-7 days.
 - Harvest the culture broth and extract the secondary metabolites with an organic solvent (e.g., ethyl acetate or acetone).
 - Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and identify berninamycin and its analogs.[1]

Visualizations

Experimental Workflow for Heterologous Expression





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Caption: Workflow for cloning and heterologous expression of the berninamycin gene cluster.



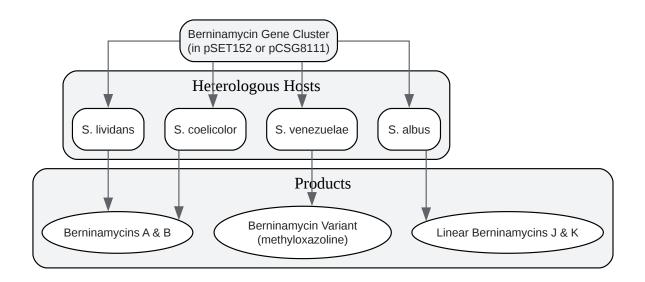
Proposed Biosynthetic Pathway of Berninamycin



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Caption: Simplified proposed biosynthetic pathway for berninamycin A.

Host-Dependent Production of Berninamycin Analogs



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